Ethyl 5-hydroxy-2-thiophenecarboxylate
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Overview
Description
Ethyl 5-hydroxy-2-thiophenecarboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a hydroxyl group at the 5-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-2-thiophenecarboxylate can be achieved through various methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxy-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of ethyl 5-oxo-2-thiophenecarboxylate.
Reduction: Formation of ethyl 5-hydroxy-2-thiophenemethanol.
Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 5-hydroxy-2-thiophenecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-thiophenecarboxylate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Ethyl 5-phenyl-2-thiophenecarboxylate:
The presence of the hydroxyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.
Properties
CAS No. |
7210-60-8 |
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Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
ethyl 5-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O3S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4,8H,2H2,1H3 |
InChI Key |
IEWDPHWXMKQLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)O |
Origin of Product |
United States |
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